tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate
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Overview
Description
tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate is an organic compound with the molecular formula C7H11N3O2S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of Tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis and regulation, making it a potential target for therapeutic interventions .
Mode of Action
This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given its potential to disrupt dna replication, it is likely that it impacts pathways related to cell growth and proliferation .
Result of Action
Its ability to disrupt dna replication suggests it may have cytotoxic properties, potentially making it useful as an anticancer agent .
Preparation Methods
The synthesis of tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate typically involves the reaction of tert-butyl isocyanate with 1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole-2-amine: This compound is a precursor in the synthesis of this compound and shares similar biological activities.
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and anticancer properties, it is structurally similar but lacks the tert-butyl group.
tert-Butyl 1,2,4-triazino[5,6-b]indole-3-thiol: This compound contains a tert-butyl group and exhibits enhanced biological activity due to its unique structure.
The uniqueness of this compound lies in its combination of the tert-butyl group and the thiadiazole ring, which imparts specific chemical and biological properties that are valuable in various applications.
Properties
IUPAC Name |
tert-butyl N-(1,3,4-thiadiazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)9-5-10-8-4-13-5/h4H,1-3H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMADOEDQIOBPFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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